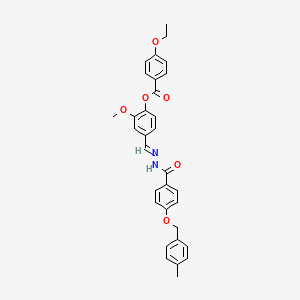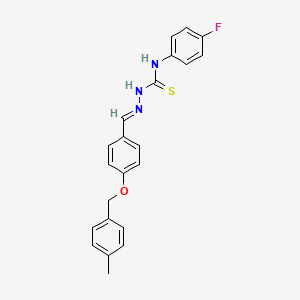![molecular formula C24H20ClFN2O2S2 B12028164 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 477331-43-4](/img/structure/B12028164.png)
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-氯-6-氟苄基)硫代]-3-(4-甲氧基苯基)-5,6,7,8-四氢1苯并噻吩并[2,3-d]嘧啶-4(3H)-酮是一种复杂的有机化合物,在医药化学和材料科学等领域具有潜在的应用。该化合物具有独特的结构,将苯并噻吩并[2,3-d]嘧啶核心与氯、氟和甲氧基取代基结合在一起,这可能使其具有独特的化学性质和生物活性。
准备方法
合成路线和反应条件
2-[(2-氯-6-氟苄基)硫代]-3-(4-甲氧基苯基)-5,6,7,8-四氢1苯并噻吩并[2,3-d]嘧啶-4(3H)-酮的合成通常涉及多个步骤:
苯并噻吩并[2,3-d]嘧啶核心的形成: 这一步通常从在酸性或碱性条件下,使合适的噻吩和嘧啶前体环化开始。
硫代基的引入: 硫代基是通过亲核取代反应引入的,其中合适的硫醇与卤代前体反应。
取代反应: 氯和氟取代基通常通过卤化反应引入,使用诸如亚硫酰氯或氟化试剂之类的试剂。
甲氧基化: 甲氧基是通过甲基化反应引入的,通常在碱存在下使用碘甲烷或硫酸二甲酯。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用连续流动反应器更好地控制反应条件,以及实施重结晶或色谱法等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫代基处,形成亚砜或砜。
还原: 还原反应可以针对硝基或其他可还原的官能团,通常使用氢化或金属氢化物。
取代: 芳香环可以发生亲电或亲核取代反应,允许进一步官能化。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸(m-CPBA)和高锰酸钾。
还原: 还原剂如氢化反应中的氢化铝锂(LiAlH4)或钯碳(Pd/C)。
取代: 卤素(Cl2,Br2)、硝化剂(HNO3)和磺化剂(SO3)等试剂通常使用。
主要产物
氧化: 亚砜和砜。
还原: 胺或醇,取决于存在的官能团。
取代: 根据所用试剂的不同,各种取代衍生物。
科学研究应用
化学
在化学领域,该化合物可以作为合成更复杂分子的构建模块。其独特的结构允许探索新的反应机理和开发新的合成方法。
生物学
在生物学方面,该化合物由于其结构特征可能表现出有趣的药理特性。可以对其进行研究以确定其对各种生物靶标(包括酶和受体)的潜在活性。
医学
在医药化学领域,可以探索该化合物作为治疗剂的潜力。其结构复杂性和官能团表明它可能与多种生物途径相互作用,使其成为药物开发的候选药物。
工业
在工业上,该化合物可用于开发具有特定性能的新材料,例如聚合物或涂料。其独特的化学结构可能赋予这些材料所需的特性。
作用机制
2-[(2-氯-6-氟苄基)硫代]-3-(4-甲氧基苯基)-5,6,7,8-四氢1苯并噻吩并[2,3-d]嘧啶-4(3H)-酮的作用机制将取决于其具体的应用。在生物学环境中,它可能与酶或受体等分子靶标相互作用,调节其活性。氯、氟和甲氧基的存在可能会影响其结合亲和力和特异性。
相似化合物的比较
类似化合物
- 2-[(2-氯-6-氟苄基)硫代]-3-(4-甲基苯基)-5,6,7,8-四氢1苯并噻吩并[2,3-d]嘧啶-4(3H)-酮
- 2-[(2-氟苄基)硫代]-3-(4-甲氧基苯基)-5,6,7,8-四氢1苯并噻吩并[2,3-d]嘧啶-4(3H)-酮
- 2-[(4-氟苄基)硫代]-3-(4-甲氧基苯基)-5,6,7,8-四氢1苯并噻吩并[2,3-d]嘧啶-4(3H)-酮
独特性
2-[(2-氯-6-氟苄基)硫代]-3-(4-甲氧基苯基)-5,6,7,8-四氢1苯并噻吩并[2,3-d]嘧啶-4(3H)-酮的独特性在于其取代基的特定组合,这会显着影响其化学反应性和生物活性。氯和氟基团以及甲氧基的存在提供了独特的电子环境,可以影响其与其他分子的相互作用。
属性
CAS 编号 |
477331-43-4 |
|---|---|
分子式 |
C24H20ClFN2O2S2 |
分子量 |
487.0 g/mol |
IUPAC 名称 |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H20ClFN2O2S2/c1-30-15-11-9-14(10-12-15)28-23(29)21-16-5-2-3-8-20(16)32-22(21)27-24(28)31-13-17-18(25)6-4-7-19(17)26/h4,6-7,9-12H,2-3,5,8,13H2,1H3 |
InChI 键 |
FYULTFJRRZPQGQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=C(C=CC=C4Cl)F)SC5=C3CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-({[(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate](/img/structure/B12028081.png)

![N-(2-Ethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12028106.png)

![6-[(5Z)-5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12028120.png)
![(5Z)-3-Isobutyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12028131.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12028161.png)
![N'-[(1E)-1-phenylethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12028166.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028167.png)


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12028178.png)

